molecular formula C4H6O3 B15241850 Cis-2-hydroxycyclopropane-1-carboxylic acid

Cis-2-hydroxycyclopropane-1-carboxylic acid

Cat. No.: B15241850
M. Wt: 102.09 g/mol
InChI Key: SHFNREFETDKOIF-GBXIJSLDSA-N
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Description

Cis-2-hydroxycyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C4H6O3 It is a hydroxycarboxylic acid, characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cis-2-hydroxycyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the hydroxyl and carboxyl groups. For instance, the synthesis can start with methyl 1-hydroxy-1-cyclopropane carboxylate, which undergoes hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Cis-2-hydroxycyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopropanone derivatives, while reduction of the carboxyl group can produce cyclopropanol derivatives.

Scientific Research Applications

Cis-2-hydroxycyclopropane-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-hydroxycyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play crucial roles in its reactivity and binding to enzymes or receptors. These interactions can modulate biological processes, making the compound valuable in biochemical and pharmacological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-2-hydroxycyclopropane-1-carboxylic acid is unique due to its specific arrangement of functional groups on the cyclopropane ring

Properties

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

(1R,2S)-2-hydroxycyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7)/t2-,3+/m1/s1

InChI Key

SHFNREFETDKOIF-GBXIJSLDSA-N

Isomeric SMILES

C1[C@H]([C@H]1O)C(=O)O

Canonical SMILES

C1C(C1O)C(=O)O

Origin of Product

United States

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